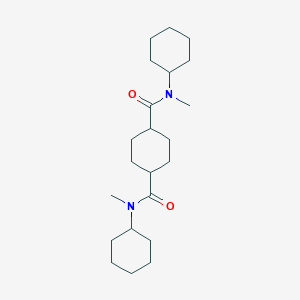![molecular formula C14H18ClN4O+ B261515 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane, commonly known as CPT, is a cationic surfactant that has gained significant attention in recent years due to its numerous applications in scientific research. CPT is a highly versatile compound that has been used in a variety of fields, including chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
CPT's mechanism of action is based on its cationic nature. CPT interacts with negatively charged cell membranes, resulting in the disruption of the membrane's integrity. This disruption allows for the enhanced uptake of various molecules, including drugs and DNA.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPT can induce apoptosis in cancer cells, making it a potential anticancer agent. CPT has also been shown to have antibacterial and antifungal properties. In addition, CPT has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal carrier molecule for drug delivery. CPT's ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, CPT's cationic nature can also result in cytotoxicity, making it important to carefully consider the concentration of CPT used in experiments.
Direcciones Futuras
There are numerous future directions for the use of CPT in scientific research. One potential application is in the field of gene therapy. CPT's ability to enhance the uptake of DNA makes it an ideal candidate for the delivery of gene therapy vectors. Another potential application is in the field of nanotechnology. CPT's cationic nature makes it an ideal candidate for the synthesis of various nanoparticles. Overall, CPT's unique properties make it a promising compound for future scientific research.
Conclusion:
In conclusion, CPT is a highly versatile compound that has numerous applications in scientific research. The synthesis of CPT is a relatively simple process that can be carried out in a laboratory setting. CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal candidate for drug delivery and gene therapy. CPT's ability to induce apoptosis in cancer cells and its antibacterial, antifungal, and anti-inflammatory properties make it a potential treatment for various diseases. However, it is important to carefully consider the concentration of CPT used in experiments due to its potential cytotoxicity. Overall, CPT is a promising compound for future scientific research.
Métodos De Síntesis
The synthesis of CPT involves the reaction of 1,4,7-triaza-cyclononane with 4-chlorophenacyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CPT. The synthesis of CPT is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
CPT has been extensively used in scientific research due to its unique properties. One of the major applications of CPT is in the field of drug delivery. CPT has been used as a carrier molecule for the delivery of various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. CPT's cationic nature allows it to interact with negatively charged cell membranes, resulting in enhanced drug delivery.
Propiedades
Nombre del producto |
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane |
|---|---|
Fórmula molecular |
C14H18ClN4O+ |
Peso molecular |
293.77 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone |
InChI |
InChI=1S/C14H18ClN4O/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19/h1-4H,5-11H2/q+1 |
Clave InChI |
ZQEKVSYBQHHUIX-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)


![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)
![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)